Nitrostyrene
Overview
Description
Nitrostyrene is an organic compound with the molecular formula C8H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to an ethene backbone with a phenyl group (C6H5) substituent
Synthetic Routes and Reaction Conditions:
From Nitroethane and Benzaldehyde: One common method involves the condensation of nitroethane with benzaldehyde in the presence of a basic catalyst.
Oxidation of β-Phenylethylamine: Another method involves the oxidation of β-phenylethylamine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The choice of catalyst and reaction conditions is crucial to ensure efficient production.
Types of Reactions:
Cycloaddition Reactions: this compound undergoes [2+4] cycloaddition reactions with conjugated dienes, such as cyclopentadiene, to form nitronorbornene derivatives.
Reduction Reactions: The nitro group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution Reactions: The compound can also participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Typically involves dienes like cyclopentadiene and is conducted under mild conditions.
Reduction: Common reducing agents include LAH, sodium borohydride, and hydrogenation catalysts like Raney-Nickel.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Cycloaddition: Nitronorbornene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nitrostyrene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Nitrostyrene in chemical reactions involves the electron-withdrawing effect of the nitro group, which makes the compound highly reactive towards nucleophiles and electrophiles. In cycloaddition reactions, the nitro group stabilizes the transition state, facilitating the formation of cycloadducts . In reduction reactions, the nitro group is reduced to an amine, altering the electronic properties of the molecule .
Comparison with Similar Compounds
Phenyl-2-nitropropene: Similar in structure but with an additional methyl group on the ethene backbone.
Nitroethylene: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness: Nitrostyrene is unique due to the presence of both a phenyl and a nitro group, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in material science and biological research.
Properties
IUPAC Name |
2-nitroethenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOLBVUVDXHHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025789 | |
Record name | beta-Nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-96-5 | |
Record name | β-Nitrostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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